Diethyl 4-bromoisophthalate
Description
Diethyl 4-bromoisophthalate is an aromatic diester derivative of 4-bromoisophthalic acid, characterized by two ethyl ester groups and a bromine substituent at the 4-position of the benzene ring. It serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Ullmann diaryl ether coupling) and coordination chemistry for constructing metal-organic frameworks (MOFs) .
Properties
CAS No. |
56984-35-1 |
|---|---|
Molecular Formula |
C12H13BrO4 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
diethyl 4-bromobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
AMIIIXXHQPWVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles. For example:
-
Reaction with biphenyl-4-ol in DMSO at 100°C for 4 days produces diethyl 4-(biphenyl-4-yloxy)isophthalate .
Key Data:
| Substrate | Nucleophile | Conditions | Product Yield |
|---|---|---|---|
| Diethyl 4-bromoisophthalate | Biphenyl-4-ol | DMSO, 100°C, 4d | 39% |
The reaction is facilitated by the electron-withdrawing ester groups, which activate the aromatic ring toward NAS.
Cross-Coupling Reactions
The bromine moiety participates in Ullmann-type couplings and Grignard cross-couplings :
-
Ullmann condensation with phenols (e.g., 3,5-dimethylphenol) using CuI and picolinic acid forms diaryl ethers .
-
Kumada coupling with aryl Grignard reagents (e.g., 3-fluorophenylmagnesium chloride) yields biphenyl derivatives .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Kumada Coupling | iPrMgCl·LiCl, THF, 80°C | Diethyl 3'-fluorobiphenyl-2,4-dicarboxylate | 49% |
These reactions exploit the bromine’s electrophilicity and the catalytic role of transition metals (Cu, Mg).
Hydrolysis and Functional Group Interconversion
The ester groups undergo alkaline hydrolysis to carboxylic acids under basic conditions:
-
Treatment with NaOH in ethanol/dioxane at 50°C for 48 hours converts diethyl 4-(biphenyl-4-yloxy)isophthalate to 4-(biphenyl-4-yloxy)isophthalic acid .
Hydrolysis Conditions:
| Substrate | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Diethyl 4-(biphenyl-4-yloxy)isophthalate | NaOH (5N) | EtOH/dioxane | 50°C, 48h | ~70% |
The mechanism involves hydroxide attack on the ester carbonyl, followed by elimination of ethoxide and acid work-up.
Electrophilic Substitution
The aromatic ring undergoes electrophilic substitution at positions activated by electron-withdrawing groups. For instance:
Intramolecular Cyclization
In synthetic pathways toward heterocycles, this compound can undergo Friedel-Crafts acylation to form fused ring systems. For example, intramolecular acylation of related intermediates produces xanthene derivatives .
Critical Analysis of Reactivity Trends
-
Electronic Effects: The electron-withdrawing ester groups deactivate the aromatic ring, directing substitution to the bromine-bearing position.
-
Steric Considerations: Bulky substituents on the aromatic ring may hinder coupling reactions, necessitating optimized catalysts (e.g., CuI with picolinic acid) .
Comparison with Similar Compounds
Structural and Physical Differences
Diethyl Succinate
Key Difference: The bromine substituent in this compound enables electrophilic aromatic substitution and metal coordination, unlike the non-aromatic Diethyl Succinate .
Diethyl 4-Bromobenzylphosphonate
Key Difference : The phosphonate group in Diethyl 4-Bromobenzylphosphonate enhances its utility in forming carbon-phosphorus bonds, whereas the carboxylate ester is more suited for MOF synthesis .
4-Bromoisophthalic Acid (Parent Compound)
Key Insight : Esterification improves solubility and handling, making the diethyl derivative preferable for solution-phase reactions .
Research Findings and Data Tables
Table 1: Reaction Yields in Ullmann Coupling
| Substrate | Coupling Partner | Yield | Conditions |
|---|---|---|---|
| Dimethyl 4-Bromoisophthalate | 3-Methoxyphenol | 85% | CuI, K₃PO₄, 80°C, 28h |
| This compound* | 2,4-Dimethylphenol | ~75% | Similar conditions |
*Inferred from analogous procedures.
Table 2: Thermal and Spectral Comparison
| Compound | Melting Point (°C) | IR C=O (cm⁻¹) | $^1$H NMR (δ, ppm) |
|---|---|---|---|
| This compound | N/A | ~1754 | 1.2–1.4 (CH₃), 4.2–4.4 (CH₂) |
| Dimethyl 4-Bromoisophthalate | 56–58 | 1754 | 3.93–3.95 (OCH₃) |
Q & A
Q. What are the common synthetic routes for Diethyl 4-bromoisophthalate, and how can researchers optimize reaction yields?
this compound is typically synthesized via esterification of 4-bromoisophthalic acid with ethanol under acidic catalysis. Key parameters include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are commonly used to drive esterification .
- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to enhance kinetics while avoiding decomposition .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the product. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FTIR : Identifies ester carbonyl (C=O) stretches (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- NMR : H NMR reveals ethyl group signals (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH), while C NMR confirms the brominated aromatic ring and ester carbonyl carbons .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 289.0) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Storage : Keep in airtight containers away from oxidizers and heat sources (stable below 25°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound?
Discrepancies in melting points or solubility data often arise from impurities or methodological differences. To address this:
- Cross-validation : Compare results from multiple techniques (e.g., DSC for melting point vs. capillary methods) .
- Purity assessment : Use HPLC or elemental analysis to confirm sample integrity .
- Literature triangulation : Review peer-reviewed studies and prioritize data from journals with rigorous reproducibility standards (e.g., ACS, RSC publications) .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- DFT calculations : Model electron density distributions to identify reactive sites (e.g., bromine’s electrophilic character) .
- Molecular docking : Explore interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .
- Solvent-effect simulations : Use COSMO-RS to predict solubility and reaction kinetics in different solvents .
Q. How can this compound be utilized as a building block in polymer chemistry?
- Co-polymer synthesis : Incorporate the bromine moiety for post-polymerization modifications (e.g., Suzuki coupling) .
- Crosslinking agents : React with diols or diamines to form ester-linked networks. Monitor thermal stability via TGA and mechanical properties using DMA .
Methodological Notes
- Experimental design : Use fractional factorial designs to optimize multi-variable reactions (e.g., catalyst loading, temperature) .
- Data contradiction analysis : Apply statistical tools like ANOVA to assess variability between experimental replicates .
- Ethical considerations : Ensure compliance with lab safety regulations and data integrity standards (e.g., avoiding selective reporting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
